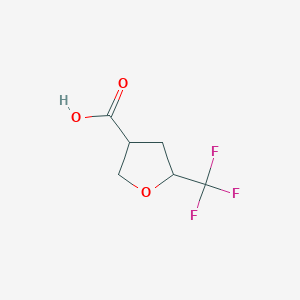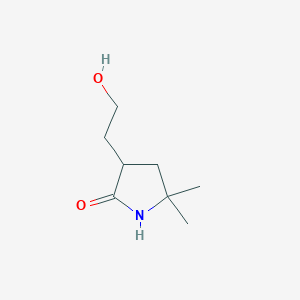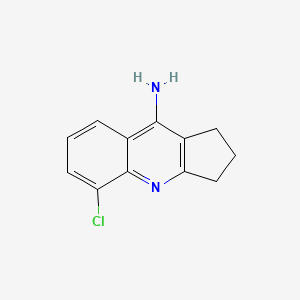
6-chloro-N4-isopropylpyridine-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 6-chloro-N4-isopropylpyridine-3,4-diamine involves several steps. One common method includes the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride, followed by quenching with alcohols and neutralizing with ammonia water . This method is efficient and yields a high recovery rate . Industrial production methods often involve similar steps but are optimized for larger scale production.
Análisis De Reacciones Químicas
6-chloro-N4-isopropylpyridine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide in the presence of trifluoroacetic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include trifluoroacetic acid, hydrogen peroxide, and sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-chloro-N4-isopropylpyridine-3,4-diamine is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as a biochemical reagent and is used in various experimental protocols . Its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, although not used clinically.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-chloro-N4-isopropylpyridine-3,4-diamine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved depend on the specific biological system being studied .
Comparación Con Compuestos Similares
6-chloro-N4-isopropylpyridine-3,4-diamine can be compared with other similar compounds such as 6-chloro-2,4-diaminopyrimidine and 6-chloro-N4-(3-methylenecyclobutyl)pyrimidine-4,5-diamine . These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific isopropyl substitution, which imparts distinct chemical properties and reactivity .
Propiedades
Fórmula molecular |
C8H12ClN3 |
|---|---|
Peso molecular |
185.65 g/mol |
Nombre IUPAC |
6-chloro-4-N-propan-2-ylpyridine-3,4-diamine |
InChI |
InChI=1S/C8H12ClN3/c1-5(2)12-7-3-8(9)11-4-6(7)10/h3-5H,10H2,1-2H3,(H,11,12) |
Clave InChI |
SQAICIWNKAXGTM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=CC(=NC=C1N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chloro-7-methylpyrido[3,4-B]pyrazine](/img/structure/B13924946.png)






![Ethyl 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13924998.png)




